molecular formula C9H13BO4 B1418382 2-Ethoxy-5-methoxyphenylboronic acid CAS No. 957065-85-9

2-Ethoxy-5-methoxyphenylboronic acid

Cat. No. B1418382
M. Wt: 196.01 g/mol
InChI Key: QZURUWKQPQTXPR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methoxyphenylboronic acid is a boronic acid compound . Boronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .


Molecular Structure Analysis

The molecular formula of 2-Ethoxy-5-methoxyphenylboronic acid is C9H13BO4 . The average mass is 196.008 Da and the monoisotopic mass is 196.090683 Da . The structure of this compound has been determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-5-methoxyphenylboronic acid include a density of 1.2±0.1 g/cm3, boiling point of 382.4±52.0 °C at 760 mmHg, and a flash point of 185.1±30.7 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Supramolecular Assembly Design

Phenylboronic acids like 2-Ethoxy-5-methoxyphenylboronic acid are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions involving hetero N-atoms and –B(OH)2, a characteristic feature of boronic acids (Pedireddi & Seethalekshmi, 2004).

2. Fluorescence Quenching Studies

Boronic acid derivatives like 2-Ethoxy-5-methoxyphenylboronic acid are studied for their fluorescence quenching properties. This research is significant for understanding their interactions in biological systems, providing insights into their potential applications in bioimaging or sensor development (Geethanjali, Nagaraja & Melavanki, 2015).

3. Crystal Structure and Molecular Packing

Research into the crystal structure and molecular packing of boronic acids, including 2-Ethoxy-5-methoxyphenylboronic acid, is crucial for designing novel boronic acids with monomeric structures. This knowledge aids in crystal engineering and the development of new materials with specific properties (Cyrański et al., 2012).

4. Suzuki–Miyaura Reaction Catalysis

2-Ethoxy-5-methoxyphenylboronic acid plays a role in catalytic reactions, particularly in the Suzuki–Miyaura reaction. This reaction is a cross-coupling process used to synthesize biaryl compounds, a fundamental reaction in organic chemistry (Zotto et al., 2008).

5. Development of Novel Heteroarylpyridines

In the field of medicinal chemistry, 2-Ethoxy-5-methoxyphenylboronic acid is used in the synthesis of heteroarylpyridines through Suzuki cross-coupling reactions. These compounds have significant potential in pharmaceutical research due to their diverse biological activities (Parry et al., 2002).

Safety And Hazards

2-Ethoxy-5-methoxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(2-ethoxy-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZURUWKQPQTXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657306
Record name (2-Ethoxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-methoxyphenylboronic acid

CAS RN

957065-85-9
Record name (2-Ethoxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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